
Haloperidol-d4 N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Haloperidol-d4 N-Oxide is a deuterium-labeled derivative of Haloperidol, a potent dopamine D2 receptor antagonist widely used as an antipsychotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Haloperidol and its derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Haloperidol-d4 N-Oxide involves the incorporation of deuterium, a stable heavy isotope of hydrogen, into the Haloperidol molecule. This process typically includes the oxidation of Haloperidol in the presence of deuterium oxide (D2O) and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the incorporation of deuterium at specific positions in the molecule. The final product is purified using techniques such as chromatography to achieve the desired purity and isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions
Haloperidol-d4 N-Oxide undergoes various chemical reactions, including:
Oxidation: Conversion to other oxidized forms.
Reduction: Reduction back to Haloperidol or other reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Deuterium oxide (D2O), methanol (CH3OH), dichloromethane (CH2Cl2).
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which are used to study the metabolic pathways and pharmacokinetics of the parent compound .
Aplicaciones Científicas De Investigación
Haloperidol-d4 N-Oxide is extensively used in scientific research, including:
Chemistry: As a tracer in studies of drug metabolism and pharmacokinetics.
Biology: To investigate the biological effects of Haloperidol and its derivatives.
Medicine: In the development of new antipsychotic drugs and to understand the metabolic pathways of existing drugs.
Industry: Used in the production of isotopically labeled compounds for research and development
Mecanismo De Acción
Haloperidol-d4 N-Oxide exerts its effects primarily through the antagonism of dopamine D2 receptors. This interaction inhibits dopamine-mediated neurotransmission, which is crucial in the treatment of psychotic disorders. The compound also affects other receptors, including dopamine D3 and D4, and to some extent, serotonin 5HT2A receptors .
Comparación Con Compuestos Similares
Similar Compounds
Haloperidol: The parent compound, widely used as an antipsychotic.
Chlorpromazine: Another antipsychotic with similar dopamine receptor antagonism.
Fluphenazine: A potent antipsychotic with a similar mechanism of action
Uniqueness
Haloperidol-d4 N-Oxide is unique due to its deuterium labeling, which allows for detailed studies of its pharmacokinetics and metabolic pathways. This isotopic labeling provides insights into the drug’s behavior in biological systems, which is not possible with non-labeled compounds .
Propiedades
Fórmula molecular |
C21H23ClFNO3 |
|---|---|
Peso molecular |
395.9 g/mol |
Nombre IUPAC |
4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C21H23ClFNO3/c22-18-7-5-17(6-8-18)21(26)11-14-24(27,15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i5D,6D,7D,8D |
Clave InChI |
LDKZFGVWYVWUSG-KDWZCNHSSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C2(CC[N+](CC2)(CCCC(=O)C3=CC=C(C=C3)F)[O-])O)[2H])[2H])Cl)[2H] |
SMILES canónico |
C1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


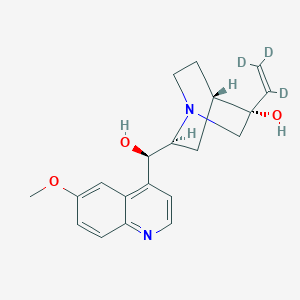
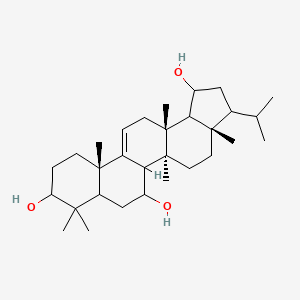


![2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B12427339.png)

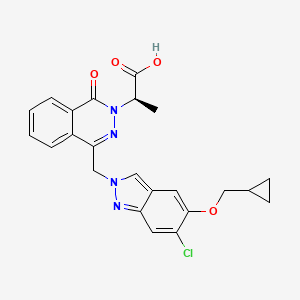
![1-[[7-[[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]methoxy]-2H-chromen-3-yl]methyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B12427371.png)
![methyl 11-[2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate](/img/structure/B12427372.png)
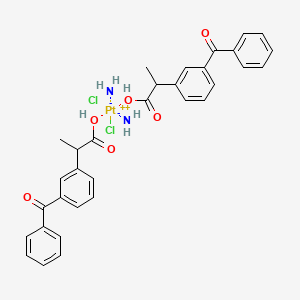


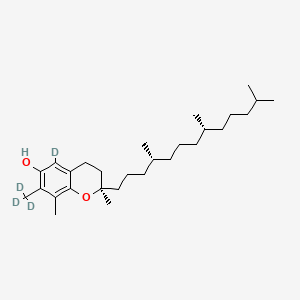
![5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12427396.png)
